2-Benzyl-9-phenyl-2,3-dihydro-1H-benzo[F]isoindol-1-one
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Overview
Description
Preparation Methods
The synthesis of 2-Benzyl-9-phenyl-2,3-dihydro-1H-benzo[F]isoindol-1-one typically involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at 0°C, followed by quenching with methanol This method is commonly used in laboratory settings to produce the compound in small quantities
Chemical Reactions Analysis
2-Benzyl-9-phenyl-2,3-dihydro-1H-benzo[F]isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of aromatic rings.
Common reagents and conditions used in these reactions include organolithium reagents, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-9-phenyl-2,3-dihydro-1H-benzo[F]isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Limited industrial applications, primarily in research and development.
Mechanism of Action
The mechanism of action of 2-Benzyl-9-phenyl-2,3-dihydro-1H-benzo[F]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Benzyl-9-phenyl-2,3-dihydro-1H-benzo[F]isoindol-1-one can be compared to other isoindolone derivatives and indole-based compounds. Similar compounds include:
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Other isoindolones: Share similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
40032-59-5 |
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Molecular Formula |
C25H19NO |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-benzyl-4-phenyl-1H-benzo[f]isoindol-3-one |
InChI |
InChI=1S/C25H19NO/c27-25-24-21(17-26(25)16-18-9-3-1-4-10-18)15-20-13-7-8-14-22(20)23(24)19-11-5-2-6-12-19/h1-15H,16-17H2 |
InChI Key |
KCIFSGTXEPAHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C(=C2C(=O)N1CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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